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Compound of Interest

Compound Name:
1-(2-Chlorophenyl)cyclobutane-1-

carboxylic acid

Cat. No.: B599522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unique structural properties of the cyclobutane ring, characterized by its strained four-

membered carbocyclic nature, have positioned cyclobutane carboxylic acid derivatives as a

compelling scaffold in medicinal chemistry. This in-depth technical guide explores the diverse

and potent biological activities exhibited by this class of compounds, offering valuable insights

for researchers and professionals engaged in drug discovery and development. The inherent

rigidity and three-dimensional character of the cyclobutane motif provide a unique platform for

the design of novel therapeutic agents with enhanced potency, selectivity, and improved

pharmacokinetic profiles.

Anticancer Activity: Targeting Proliferation and Cell
Survival
Cyclobutane carboxylic acid derivatives have demonstrated significant potential as anticancer

agents, with notable examples including platinum-based complexes and targeted kinase

inhibitors.

Carboplatin and its Analogs: Carboplatin, a second-generation platinum-based drug,

incorporates a cyclobutane-1,1-dicarboxylate ligand. This modification reduces the reactivity of

the platinum center compared to its predecessor, cisplatin, leading to a more favorable toxicity

profile.[1][2] The mechanism of action involves the formation of platinum-DNA adducts,
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primarily intrastrand crosslinks, which distort the DNA structure, inhibit DNA replication and

transcription, and ultimately trigger apoptosis.[1][2][3][4]

Newer carboplatin analogs with substitutions on the cyclobutane ring have been synthesized

and evaluated for their antiproliferative activity. For instance, derivatives with fluoro, chloro, and

hydroxy substituents have shown superior antitumor activity compared to the parent compound

in various cancer cell lines.[5]

Table 1: Anticancer Activity of Cyclobutane Carboxylic Acid Derivatives (IC50 values)
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

Carboplatin Analog

(MD3)
K562 (Leukemia)

~2 (relative to

carboplatin)
[6]

Carboplatin Analog

(MD2)
K562 (Leukemia)

~60-fold more active

than carboplatin
[6]

Carboplatin Analog

(MD3)
HT-29 (Colon)

Comparable to

carboplatin
[6]

Carboplatin Analog

(MD2)
HT-29 (Colon)

4-fold less sensitive

than carboplatin
[6]

Carboplatin Derivative

(azido)
SK-OV-3 (Ovarian)

Up to 6 times more

potent than

carboplatin

[2]

Carboplatin Derivative

(amino)
D5B7 (Colorectal)

Up to 6 times more

potent than

carboplatin

[2]

Goniothalamin (GTN)
Saos-2

(Osteosarcoma)
0.62 ± 0.06 [7]

Goniothalamin (GTN) A549 (Lung) 2.01 ± 0.28 [7]

Goniothalamin (GTN) UACC-732 (Breast) 1.55 ± 0.15 [7]

Goniothalamin (GTN) MCF-7 (Breast) 1.89 ± 0.21 [7]

Goniothalamin (GTN) HT29 (Colorectal) 1.76 ± 0.19 [7]

Hydrazide Derivative

18
HCT116 (Colorectal) 0.329 µg/ml [8]

Tetrazole-isoxazoline

hybrid 4h
MDA-MB-231 (Breast) 1.22 [9]

Tetrazole-isoxazoline

hybrid 4i
A549 (Lung) 3.62 [9]
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Experimental Protocol: Synthesis of Carboplatin
A common synthetic route to carboplatin involves the reaction of cisplatin with a silver salt to

form an aqueous platinum(II) complex, followed by the addition of cyclobutane-1,1-dicarboxylic

acid.[1][10][11]

Step 1: Formation of the Platinum(II)-Aqua Complex

Cisplatin is reacted with a solution of aqueous silver nitrate. A molar excess of silver nitrate is

typically used.

The reaction is stirred at a temperature below 100°C for several hours.

The insoluble silver chloride is removed by filtration.

Step 2: Formation of Carboplatin

An aqueous solution of cyclobutane-1,1-dicarboxylic acid is added to the filtrate containing

the platinum(II)-aqua complex.

The pH is carefully controlled during this addition.

The mixture is stirred for an extended period (e.g., overnight) at a controlled temperature

(e.g., 20-30°C).

The resulting solution is filtered through activated charcoal.

Carboplatin is then crystallized from the solution, washed, and dried.

Signaling Pathway: Carboplatin-Induced Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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